molecular formula C60H108O8 B7802878 Sorbitantrioleate

Sorbitantrioleate

Cat. No.: B7802878
M. Wt: 957.5 g/mol
InChI Key: SSIXEULIHSQFFO-PDKVEDEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbitan trioleate is an oleic acid triester of sorbitol. It is a clear, odorless liquid that is derived from naturally renewable resources. This compound is primarily used as an emulsifier in various industrial applications. It is soluble in mineral and vegetable oils, mineral spirits, and toluene, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by reacting sorbitol with oleic acid in the presence of a neutral catalyst. The reaction involves heating the mixture to a constant temperature and maintaining it until the acid value is reduced to a desired level. The product is then cooled and discharged .

Industrial Production Methods: In industrial settings, sorbitan trioleate is produced by mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature, then heated to a specific temperature and maintained until the acid value is reduced. This method is advantageous due to its ease of control, low equipment requirements, and stable product quality .

Chemical Reactions Analysis

Types of Reactions: Sorbitan trioleate undergoes various chemical reactions, including saponification, where it is broken down into fatty acids and polyols. It is stable under weak acidic or basic conditions but gradually saponifies under strong acidic or basic conditions .

Common Reagents and Conditions:

    Saponification: Typically involves the use of a strong base such as sodium hydroxide.

    Esterification: Involves the use of catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Mechanism of Action

Sorbitan trioleate functions primarily as a surfactant. Its mechanism of action involves reducing the surface tension between two substances, such as oil and water. This is achieved through its amphiphilic nature, where the hydrophilic head interacts with water and the hydrophobic tail interacts with oils. This property makes it effective in forming stable emulsions .

Comparison with Similar Compounds

  • Sorbitan Monostearate
  • Sorbitan Tristearate
  • Sorbitan Monolaurate
  • Polysorbates (e.g., Polysorbate 80)

Comparison: Sorbitan trioleate is unique due to its specific triester structure, which provides distinct emulsifying properties compared to other sorbitan esters. For instance, sorbitan monostearate and sorbitan tristearate are used for different emulsification purposes and have different solubility profiles. Polysorbates, which are ethoxylated derivatives of sorbitan esters, have different surfactant properties and are used in a broader range of applications .

Properties

IUPAC Name

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIXEULIHSQFFO-PDKVEDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H108O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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